1-(2,4-Difluorophenyl)-2-methylpropan-1-amine - 1021001-13-7

1-(2,4-Difluorophenyl)-2-methylpropan-1-amine

Catalog Number: EVT-2834302
CAS Number: 1021001-13-7
Molecular Formula: C10H13F2N
Molecular Weight: 185.218
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-(4-aryl-1H-1,2,3-triazol-1-yl)ethylidene)methanamine oxides (8a-f)

  • Compound Description: This series of compounds represents a class of novel 1,2,3-triazole-containing nitrones. These compounds were synthesized and investigated for their antioxidant capacity and inhibitory effects on soybean lipoxygenase (LOX) [].

N-(2-(4-aryl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxides (9a-f)

  • Compound Description: This series of compounds represents another class of novel 1,2,3-triazole-containing nitrones with a t-butyl substituent. They were synthesized and studied alongside 8a-f for their antioxidant abilities, LOX inhibition, and in vitro antioxidant activity []. Notably, compound 9e, containing a 2,4-difluorophenyl motif, displayed potent lipid peroxidation inhibitory effects comparable to the reference compound Trolox.

Preladenant

  • Compound Description: Preladenant is a potent and highly selective adenosine A2A receptor antagonist with a Ki value of 1.1 nM []. It has demonstrated efficacy in rodent models for movement disorders and depression, suggesting its therapeutic potential in conditions like Parkinson's disease.

SCH 412348

  • Compound Description: SCH 412348 is another potent and selective adenosine A2A receptor antagonist (Ki = 0.6 nM) structurally related to Preladenant []. Like Preladenant, SCH 412348 displays a high degree of selectivity for the A2A receptor and exhibits robust in vivo activity in rodent models of Parkinson's disease and depression.

N-benzyl-N-methyldecan-1-amine (BMDA)

  • Compound Description: BMDA is a compound derived from Allium sativum, displaying anti-neoplastic, anti-inflammatory, and anti-oxidative properties []. It has been shown to mitigate colitis and rheumatoid arthritis in rodent models.

Decyl-(4-methoxy-benzyl)-methyl-amine (DMMA)

  • Compound Description: DMMA is a derivative of BMDA, also exhibiting anti-inflammatory and anti-oxidative activities []. Similar to BMDA, DMMA has demonstrated efficacy in reducing the severity of colitis and rheumatoid arthritis in animal models.

6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde (VN-CHO)

  • Compound Description: VN-CHO is a novel derivative of the antifungal drug Voriconazole (VN) []. It features a formyl group introduced through late-stage functionalization, offering a promising site for further derivatization.

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one (3)

  • Compound Description: Compound 3 is a heterocycle synthesized by reacting 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one (1) with 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol (2) [].

((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime)

  • Compound Description: This compound represents a piperidine derivative that has undergone DFT studies to understand its molecular characteristics, including its optimized molecular geometry and reactive parameters [].

[Ir(2,4-F2ppy)2(F2bpyta)]PF6

  • Compound Description: This compound is a cationic iridium(III) complex that incorporates 1,2,4-triazolepyridyl as an ancillary ligand modified with a 2,6-difluorobenzyl substituent. It has been synthesized and characterized using various spectroscopic methods, including 1H-NMR and IR spectroscopy, as well as UV-Vis absorption and emission spectroscopy [].

4-(2,4-Difluorophenyl)-N-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine derivatives

  • Compound Description: This series of compounds represents thiazol-2-amine derivatives incorporating the 2,4-difluorophenyl unit and 1H-1,2,4-triazole moiety []. These compounds were synthesized and evaluated for their antifungal and plant-growth-regulatory activities.

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

  • Compound Description: Fo24 is a tri-fluorinated benzamide synthesized from 2-fluorobenzoyl chloride and 2,4-difluoroaniline []. Its crystal structure, determined using X-ray diffraction, revealed a planar conformation with an intramolecular hydrogen bond.

1-[2-benzyloxy-2(2,4-difluorophenyl)ethyl]-1H-1,2,4-triazole derivatives

  • Compound Description: This series of compounds, inspired by the antifungal medication econazole, were synthesized and characterized for their fungicidal activities against various plant pathogenic fungi [].

3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones (6a-g)

  • Compound Description: These compounds represent a series of azetidin-2-one derivatives synthesized from Schiff bases and chloroacetyl chloride []. They were evaluated for their antibacterial and antifungal activities.

2-(2,4-difluorophenyl)-3-(3-aryl-1,8-naphthyridin-2-yl)thiazolidin-4-ones (7a-g)

  • Compound Description: This series of thiazolidin-4-one derivatives was synthesized through the reaction of Schiff bases with mercaptoacetic acid []. These compounds were also evaluated for their antibacterial and antifungal properties.

cis-Bromidobis(ethylene-1,2-diamine)(2-methylpropan-1-amine)cobalt(III) dibromide

  • Compound Description: This compound is a cobalt(III) complex where the cobalt ion is coordinated with various ligands, including 2-methylpropan-1-amine [].

1-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone (TAK-456)

  • Compound Description: TAK-456 is a potent antifungal agent currently undergoing clinical trials [].

N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-N'-(4-substituted phenyl)-3(2H,4H)-1,2,4-triazolones (1,2)

  • Compound Description: These compounds represent a series of optically active antifungal azoles designed and synthesized as potential antifungal agents [].

N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-N'-(4-substituted phenyl)-5(1H,4H)-tetrazolones (3)

  • Compound Description: Similar to compounds 1 and 2, this series of tetrazolone derivatives was also designed and synthesized as potential antifungal agents [].

4-acetoxymethyl-1-[(2R,3R)-2-(2,4-difluorophenyl)-2-hydroxy-3-[2-oxo-3-[4-(1H-1-terazolyl)phenyl]-1-imidazolidinyl]butyl]-1H-1,2,4-triazolium chloride (TAK-457)

  • Compound Description: TAK-457, a quaternary triazolium salt, was designed as a water-soluble prodrug of TAK-456 to improve its water solubility for an injectable formulation []. It exhibited favorable solubility, stability, and in vivo antifungal activity.

N-(2,4-Difluorophenyl)-2′,4′-Difluoro-4-Hydroxybiphenyl-3-Carboxamide (NSC765598)

  • Compound Description: NSC765598 is a novel small molecule derivative of salicylanilide, exhibiting promising anti-cancer properties. This compound has demonstrated selective antiproliferative and cytotoxic effects against various cancer cell lines, including NSCLC, leukemia, melanoma, and renal cancer [].

2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-3(2H,4H)-1,2,4-triazolone (TAK-187)

  • Compound Description: TAK-187 is a potent antifungal agent selected for clinical trials due to its strong in vitro and in vivo activities [].

(2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol [(2R,3R)-7] and its stereoisomers

  • Compound Description: This group of compounds encompasses (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol [(2R,3R)-7] and its stereoisomers. These compounds were synthesized and evaluated for their antifungal activity, with (2R,3R)-7 exhibiting significant potency in vitro and in vivo [].

(E)-1-(2′,4′-Dimethyl)-(5-acetylthiazole)-(2,4″-difluorophenyl)-prop-2-en-1-one (3c)

  • Compound Description: This compound is a chalcone derivative synthesized by acid-catalyzed condensation of 2,4-dimethyl-5-acetylthiazole and 2,4-difluorobenzaldehyde [].

1-(2,4-Difluoro­phen­yl)‐2‐(1H‐1,2,4‐triazol‐1‐yl)­ethanone

  • Compound Description: This compound features a 1,2,4-triazole ring linked to a 2,4-difluorophenyl group via an ethanone bridge []. Its crystal structure analysis revealed intermolecular hydrogen bonding interactions.

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

  • Compound Description: This compound, featuring a 1,2,4-triazole ring connected to a 2,4-difluorophenyl group through an ethanol linker, has been structurally characterized by X-ray crystallography, revealing intermolecular hydrogen bonding patterns [, ].

2[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-yl)propyl]-4-[4-tetrafluoropropoxy)phenyl]-3-(2H,4H)-1,2,4-triazol-3-thione

  • Compound Description: This compound, containing both 2,4-difluorophenyl and 1,2,4-triazole moieties, was synthesized and identified as a potent azole antifungal agent [, ].

1‐[(4‐Substituted‐benzyl)methylamino]‐2‐(2,4‐difluorophenyl)‐3‐(1H‐1,2,4‐triazol‐1‐yl)propan‐2‐ols

  • Compound Description: This series represents fluconazole derivatives synthesized to combat antifungal resistance []. They were designed with modifications to the alcoholic function of fluconazole, showcasing broad-spectrum activity against Candida spp. and Aspergillus fumigatus.

2-(2,4-difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols

    (Z)-3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

    • Compound Description: This compound features a 1,2,4-triazole ring connected to a 2,4-difluorophenyl group, and its crystal structure has been determined [].

    (Z)-1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone oxime

    • Compound Description: This compound features a 1,2,4-triazole ring linked to a 2,4-difluorophenyl group through an ethanone oxime bridge. Its crystal structure reveals the presence of intermolecular hydrogen bonds [].

    1-(2,4'-Difluorophenyl)-3-(4''-Aryl)-2-Propen-1-ones (Chalcones)

    • Compound Description: These compounds, classified as chalcones, were synthesized and studied for their antimicrobial activity and cytotoxicity [].

    Benzamide 4-(4-(4-(((3r,5r)-5-((1h-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)-3-methylphenyl)piperazin-1-yl)-n-(2-hydroxycyclohexyl)

    • Compound Description: This compound represents a benzamide derivative with antifungal properties [].

    1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole Methanesulphonate

    • Compound Description: This compound was synthesized from 2,4-difluoro-α-(1H-1,2,4-triazol-1-yl)acetophenone using a phase transfer catalytic reaction [].

    threo-2-(2,4-Difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol (SM-8668)

    • Compound Description: SM-8668 is an antifungal agent synthesized through a stereoselective approach focusing on the threo-2(2,4-difluorophenyl)-2-(1-substituted ethyl)oxirane intermediate [].

    8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479)

    • Compound Description: JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate 2 receptor []. It represents a significant advancement in developing potential therapeutic agents for central nervous system disorders.

    7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride (Compound 1)

    • Compound Description: Compound 1 is a quinolonecarboxylic acid derivative exhibiting potent antibacterial activity and is currently under clinical evaluation []. Its S-(+) enantiomer demonstrates superior activity against both aerobic and anaerobic bacteria compared to its R-(-) counterpart.

    1-(tert-butyl)-3,4-diaryl-1,2,4-triazol-5-ylidenes

    • Compound Description: These compounds represent a series of halogenated carbenes, with 1-tert-butyl-3-phenyl-4-(2,4-difluorophenyl)-1,2,4-triazol-5-ylidene being a specific example. This carbene has been structurally characterized and its reactivity explored in various chemical transformations [].

    2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives

    • Compound Description: These derivatives represent modifications of the antifungal agent fluconazole, synthesized by reacting its alcoholic function with different acid chlorides [, , ]. These compounds were evaluated for their antifungal activity against Candida albicans and Aspergillus niger.

    (2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)-1-butanenitrile

    • Compound Description: This compound is a key intermediate in synthesizing a new antifungal agent, prepared by regiospecifically opening a trisubstituted oxirane with lithium cyanide [].

    (2R, 3R)-2-(2,4-Difluorophenyl)-3-(methylsulfonyl)-1-(1,2,4-triazol-1-yl)-2-butanol (Sch 42427; SM 9164)

    • Compound Description: This compound, an antifungal agent, has been synthesized enantioselectively, highlighting the significance of stereochemistry in its biological activity [].

    Properties

    CAS Number

    1021001-13-7

    Product Name

    1-(2,4-Difluorophenyl)-2-methylpropan-1-amine

    IUPAC Name

    1-(2,4-difluorophenyl)-2-methylpropan-1-amine

    Molecular Formula

    C10H13F2N

    Molecular Weight

    185.218

    InChI

    InChI=1S/C10H13F2N/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6,10H,13H2,1-2H3

    InChI Key

    LGCSZOFAQLXAQA-UHFFFAOYSA-N

    SMILES

    CC(C)C(C1=C(C=C(C=C1)F)F)N

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.